

An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile

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Compound of Interest

Compound Name: **4-(4-Formylphenoxy)benzonitrile**

Cat. No.: **B1299947**

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Abstract

4-(4-Formylphenoxy)benzonitrile is a diaryl ether derivative characterized by the presence of both a formyl and a nitrile functional group. These reactive moieties make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the compound's synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through established organic chemistry reactions.

Physicochemical Properties

Quantitative data for **4-(4-Formylphenoxy)benzonitrile** and a key related intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, are summarized below for comparative analysis.

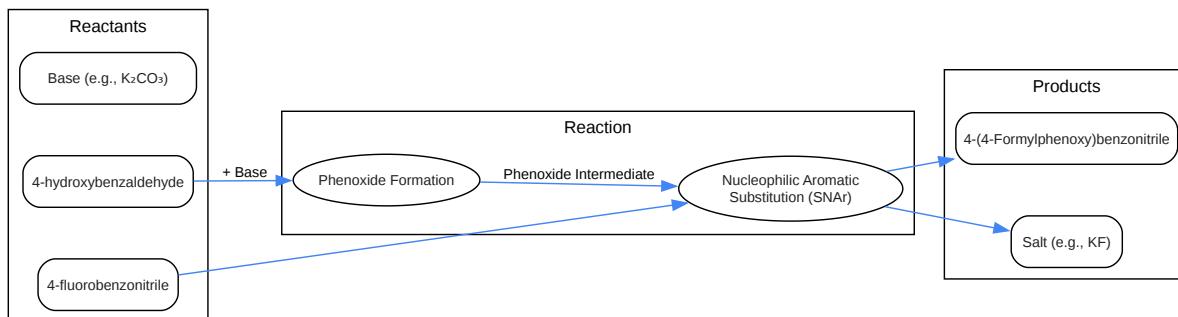
| Property | 4-(4-Formylphenoxy)benzonitrile | 4-(4-bromo-3-formylphenoxy)benzonitrile |
|-------------------|---|--|
| Molecular Formula | C ₁₄ H ₉ NO ₂ | C ₁₄ H ₈ BrNO ₂ |
| Molecular Weight | 223.23 g/mol | 302.12 g/mol [1] |
| CAS Number | 613806-37-8 (example) | 906673-54-9 [1] |
| Appearance | White to off-white solid (predicted) | White to light yellow solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | 441.9±35.0°C at 760 mmHg |
| Solubility | Soluble in organic solvents like DMSO, DMF, and dichloromethane (predicted) | Moderately soluble in ethanol, DMSO, and dichloromethane |
| Purity | >98% (typical for commercial grades) | ≥95% to >99% [2] |

Synthesis of 4-(4-Formylphenoxy)benzonitrile

The synthesis of **4-(4-Formylphenoxy)benzonitrile** can be accomplished through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis or an Ullmann condensation. The Williamson ether synthesis is a widely used and generally efficient method for preparing ethers.[\[3\]](#)[\[4\]](#) This approach involves the reaction of a phenoxide with an alkyl or aryl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A plausible and efficient route for the synthesis of **4-(4-Formylphenoxy)benzonitrile** is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base. The electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile activates the aromatic ring towards nucleophilic attack by the phenoxide generated from 4-hydroxybenzaldehyde.[\[5\]](#)[\[6\]](#)



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Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

- 4-hydroxybenzaldehyde
- 4-fluorobenzonitrile
- Anhydrous potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent), 4-fluorobenzonitrile (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
- **Solvent Addition:** Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.
- **Reaction:** Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous phase).
- **Purification:** Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **4-(4-Formylphenoxy)benzonitrile**.

Historical Context and Related Compounds

While the specific discovery of **4-(4-Formylphenoxy)benzonitrile** is not well-documented, the synthesis of its structural analogs is of significant interest in medicinal chemistry. A notable example is 4-(4-bromo-3-formylphenoxy)benzonitrile, a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis. The synthesis of this bromo-derivative often starts from 2-bromo-5-hydroxybenzaldehyde.

The general class of diaryl ethers with nitrile and formyl functionalities serves as a versatile scaffold in drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the formyl group is a precursor for various other functional groups through reactions like reductive amination, oxidation, or condensation.

Applications in Research and Development

The bifunctional nature of **4-(4-Formylphenoxy)benzonitrile** makes it a versatile building block in several areas:

- Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel kinase inhibitors, enzyme inhibitors, and receptor modulators. The formyl group allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
- Materials Science: The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the synthesis of liquid crystals, polymers with specific optical or electronic properties, and metal-organic frameworks (MOFs).
- Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for the development of new herbicides and pesticides.

Conclusion

4-(4-Formylphenoxy)benzonitrile is a valuable chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis is readily achievable through established synthetic methodologies like the Williamson ether synthesis. The presence of two reactive functional groups on a diaryl ether core provides a versatile platform for the design and synthesis of complex molecules with desired biological activities or material properties. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

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